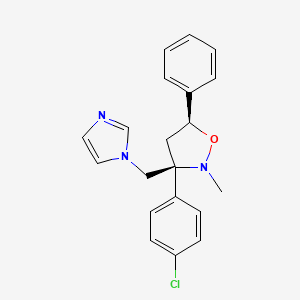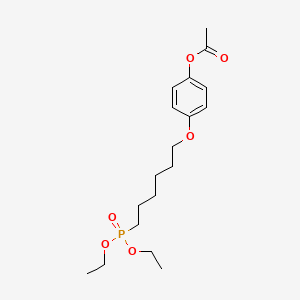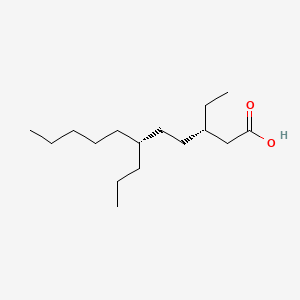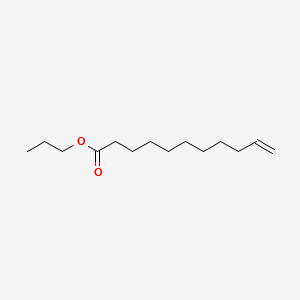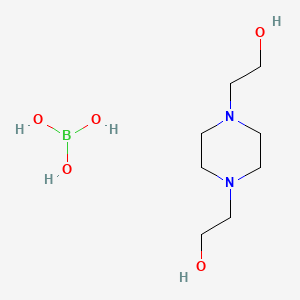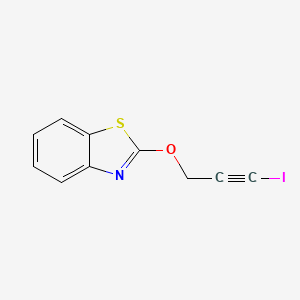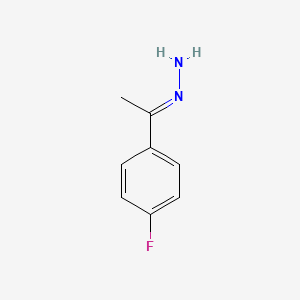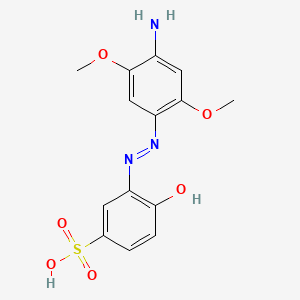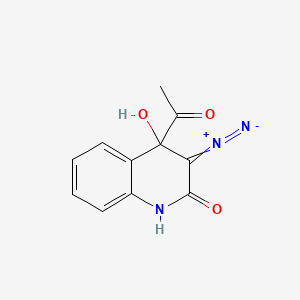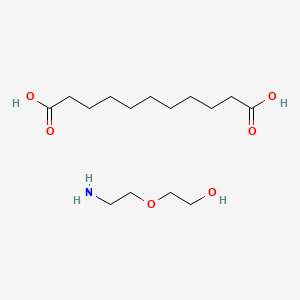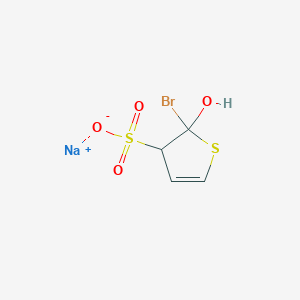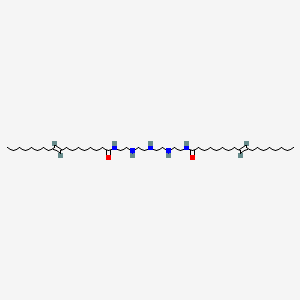
Phosphine sulfide, tris(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine sulfide, tris(2-methylphenyl)-, also known as tris(2-methylphenyl)phosphine sulfide, is an organophosphorus compound with the molecular formula C21H21PS. This compound is characterized by the presence of three 2-methylphenyl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine sulfide, tris(2-methylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of tris(2-methylphenyl)phosphine with sulfur. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The general reaction can be represented as follows:
P(C7H7)3+S→P(C7H7)3S
Industrial Production Methods
In industrial settings, the production of phosphine sulfide, tris(2-methylphenyl)-, often involves large-scale reactions using similar principles. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine sulfide, tris(2-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(2-methylphenyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
Applications De Recherche Scientifique
Phosphine sulfide, tris(2-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which phosphine sulfide, tris(2-methylphenyl)-, exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methylphenyl)phosphine: The parent compound without the sulfur atom.
Phosphine oxides: Oxidized derivatives of phosphines.
Phosphine-borane complexes: Stable intermediates used in phosphine synthesis.
Uniqueness
Phosphine sulfide, tris(2-methylphenyl)-, is unique due to its stability and ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and other applications where stability and reactivity are crucial.
Propriétés
Numéro CAS |
6163-61-7 |
|---|---|
Formule moléculaire |
C21H21PS |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
tris(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c1-16-10-4-7-13-19(16)22(23,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
Clé InChI |
JSFLCVGSTFLMBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


